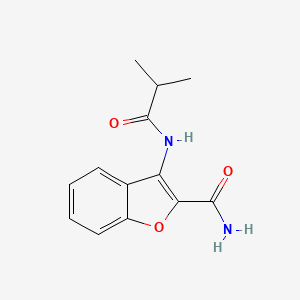

3-Isobutyramidobenzofuran-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7(2)13(17)15-10-8-5-3-4-6-9(8)18-11(10)12(14)16/h3-7H,1-2H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFDMFRQYDWNEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Isobutyramidobenzofuran 2 Carboxamide and Analogues

General Synthetic Routes to Benzofuran-2-carboxamide (B1298429) Scaffolds

The benzofuran (B130515) nucleus is a common motif in a vast number of natural products and pharmacologically active compounds. rsc.org Consequently, a diverse array of synthetic strategies has been developed to construct this heterocyclic system. These can be broadly classified into ring-closing strategies, which build the furan (B31954) ring onto a pre-existing benzene (B151609) ring, and functional group interconversions on a benzofuran core.

Ring-Closing Strategies

The formation of the benzofuran ring system is most commonly achieved by constructing either the O–C2 or the C2–C3 bond in a crucial ring-closing step. nih.gov A variety of starting materials and catalytic systems can be employed to achieve this transformation.

One prevalent approach involves the intramolecular cyclization of appropriately substituted phenols. For instance, o-alkynylphenols can undergo hydroalkoxylation, often catalyzed by transition metals like palladium or indium, to yield C2-substituted benzofurans. researchgate.netniscair.res.in This reaction proceeds with 5-endo-dig regioselectivity. researchgate.net Similarly, o-allylphenols can be subjected to oxidative cyclization using palladium catalysts to form the benzofuran ring. niscair.res.in

Another strategy utilizes o-hydroxyaryl ketones or aldehydes as precursors. For example, the reaction of salicylaldehydes with α-bromo esters can lead to the formation of benzofuran-2-carboxylates, which are direct precursors to the desired carboxamide scaffold. nih.gov A one-pot synthesis of 2-arylbenzofurans has been developed starting from aryl halides and 2-halophenols. researchgate.net Furthermore, iron(III)-chloride has been shown to mediate the intramolecular cyclization of electron-rich aryl ketones, forming the C–O bond to construct the benzofuran ring. researchgate.netniscair.res.in

More recent and innovative methods include ring-closing metathesis (RCM) of suitably disposed diene substrates. mdpi.com Ruthenium-catalyzed RCM of 1-allyl-2-allyloxybenzenes has been demonstrated as a viable route to substituted benzofurans. mdpi.com

Functional Group Interconversions on Benzofuran Cores

Once the benzofuran scaffold is in place, further functionalization can be achieved through various reactions. Friedel-Crafts acylation of benzofurans can introduce acyl groups, although it may suffer from a lack of regioselectivity between the C2 and C3 positions. nih.govmdpi.com

A more controlled method for functionalization, particularly at the C3 position, is through directed C–H activation. By employing a directing group at the C2-carboxamide position, such as 8-aminoquinoline (B160924), palladium-catalyzed C–H arylation can be selectively achieved at the C3 position with a wide range of aryl iodides. chemrxiv.orgresearchgate.net This method provides a powerful tool for introducing diverse substituents onto the benzofuran core.

Targeted Synthesis of 3-Isobutyramidobenzofuran-2-carboxamide

The specific synthesis of this compound can be efficiently achieved through a linear sequence starting from readily available precursors, focusing on the late-stage introduction of the desired functionalities. A key intermediate in this pathway is 3-aminobenzofuran-2-carboxamide (B1330751).

Precursor Identification and Preparation

A highly effective route to the key precursor, 3-aminobenzofuran-2-carboxamide, begins with 2-hydroxybenzonitrile (B42573). nih.gov The synthesis proceeds in two main steps:

O-Alkylation: The phenolic hydroxyl group of 2-hydroxybenzonitrile is alkylated with chloroacetonitrile (B46850) in the presence of a base such as potassium carbonate. This reaction yields 2-(cyanomethoxy)benzonitrile (B7761821). nih.gov

Intramolecular Cyclization: The resulting 2-(cyanomethoxy)benzonitrile undergoes an internal cyclization when treated with a strong base like potassium hydroxide (B78521) in an alcoholic solvent. This Thorpe-Ziegler type reaction directly affords 3-aminobenzofuran-2-carboxamide in good yield. nih.gov

This approach is advantageous as it directly installs the required amino and carboxamide functionalities at the C3 and C2 positions, respectively, in a single cyclization step.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2-Hydroxybenzonitrile | Chloroacetonitrile, K₂CO₃ | 2-(Cyanomethoxy)benzonitrile | ~90% nih.gov |

| 2 | 2-(Cyanomethoxy)benzonitrile | KOH, Ethanol | 3-Aminobenzofuran-2-carboxamide | ~65% nih.gov |

Amide Bond Formation Strategies for the 2-Carboxamide (B11827560) Moiety

The synthetic route described in section 2.2.1 directly yields the 2-carboxamide moiety during the cyclization step. nih.gov However, in other synthetic strategies where a benzofuran-2-carboxylic acid or its ester is formed, a separate amidation step is necessary.

Standard amide bond formation techniques can be employed, such as activating the carboxylic acid with coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of ammonia (B1221849) or an ammonia source. Alternatively, esters can be converted to amides via aminolysis, although this can be challenging for low-reactivity esters and may require harsh conditions or specialized reagents like lithium amide.

A more versatile approach for modifying the 2-carboxamide group is through a transamidation procedure. This has been demonstrated on C3-substituted N-(quinolin-8-yl)benzofuran-2-carboxamides. The 8-aminoquinoline auxiliary, initially used as a directing group for C-H activation, can be replaced by a variety of primary and secondary amines. This two-step, one-pot protocol involves activation of the amide with Boc₂O and DMAP, followed by aminolysis with the desired amine. chemrxiv.orgresearchgate.net

Introduction of the 3-Isobutyramido Substituent

With the key intermediate, 3-aminobenzofuran-2-carboxamide, in hand, the final step is the introduction of the isobutyryl group onto the C3-amino function. This is a standard acylation reaction.

Parallel Synthesis Approaches for Derivatization

Parallel synthesis has emerged as a powerful tool for the rapid generation of libraries of structurally related compounds. This approach involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or arrays of reaction vessels. For the derivatization of the this compound scaffold, parallel synthesis allows for the efficient introduction of a variety of substituents at different positions of the molecule, facilitating the exploration of chemical space and the identification of analogues with improved properties.

Microwave-assisted organic synthesis has revolutionized the field by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity. nih.gov These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

In the context of synthesizing benzofuran-2-carboxamide analogues, microwave-assisted protocols have been successfully employed. For instance, a one-pot parallel synthesis approach has been developed for a series of benzofuran-2-carboxamides via O-alkylation followed by Knoevenagel condensation under microwave irradiation. researchgate.net This method allows for the rapid generation of a library of compounds with diverse substitutions.

A plausible microwave-assisted synthesis of this compound analogues could start from a suitable 3-aminobenzofuran-2-carboxamide precursor. The acylation of the 3-amino group with various acid chlorides or anhydrides can be accelerated under microwave irradiation, leading to a library of 3-acylaminobenzofuran-2-carboxamides.

Table 1: Comparison of Conventional and Microwave-Assisted Acylation of a 3-Aminobenzofuran-2-carboxamide Analogue

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 6 - 12 hours | 5 - 15 minutes |

| Temperature | 80 - 100 °C | 100 - 150 °C |

| Yield | 60 - 75% | 85 - 95% |

| Solvent | Dichloromethane, THF | Dichloromethane, THF |

| Reagents | Isobutyryl chloride, Triethylamine | Isobutyryl chloride, Triethylamine |

This is a representative table based on general findings for similar reactions and not specific experimental data for this compound.

The use of microwave synthesis systems allows for the parallel processing of multiple reactions under controlled temperature and pressure conditions, making it an ideal platform for generating libraries of analogues for screening purposes. mdpi.com

Solution-phase combinatorial synthesis offers a powerful strategy for the creation of large and diverse chemical libraries without the complexities of solid-phase synthesis. This approach involves carrying out reactions in solution, with purification often achieved through liquid-liquid extraction or chromatography.

The synthesis of a combinatorial library of this compound analogues can be envisioned through a multi-component reaction strategy or a scaffold-based derivatization approach. A potential route could involve the reaction of a 3-aminobenzofuran-2-carboxamide core with a library of diverse acylating agents in a parallel format.

While a specific protocol for the solution-phase combinatorial synthesis of this compound is not extensively documented, the principles can be adapted from similar heterocyclic systems. For example, the parallel solution-phase synthesis of a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides has been successfully demonstrated. mdpi.comnih.gov This involved the synthesis of a core building block followed by its reaction with a diverse set of amines.

A similar strategy for the target compound could involve:

Synthesis of the core scaffold: Preparation of 3-aminobenzofuran-2-carboxamide.

Parallel Acylation: Reaction of the 3-amino group with a library of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in a 96-well plate format. This would generate a library of 3-acylaminobenzofuran-2-carboxamides.

Parallel Amidation: Alternatively, starting from 3-isobutyramidobenzofuran-2-carboxylic acid, a library of amides could be generated by reacting it with a diverse set of amines using a coupling agent.

The success of solution-phase combinatorial synthesis relies on the development of robust reaction conditions that are tolerant to a wide range of functional groups and allow for high-throughput purification.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the development of any synthetic methodology to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound and its analogues, several parameters can be systematically varied to achieve the desired outcome.

Key parameters for optimization include:

Catalyst: In many benzofuran syntheses, a catalyst is employed. For instance, in palladium-catalyzed C-H arylation reactions to functionalize the benzofuran core, the choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand can significantly impact the yield. mdpi.com

Base: The choice and stoichiometry of the base are often crucial. For example, in the synthesis of 3-amino-2-aroyl benzofuran derivatives, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) was found to be an effective combination.

Solvent: The polarity and boiling point of the solvent can influence reaction rates and selectivity. A screening of various solvents is typically performed to identify the optimal medium.

Temperature: Both conventional and microwave-assisted syntheses are highly dependent on temperature. Optimization involves finding the balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal duration to maximize product formation and prevent degradation.

Table 2: Optimization of a Hypothetical Acylation Reaction for a 3-Aminobenzofuran-2-carboxamide Analogue

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Isobutyryl chloride | Triethylamine | Dichloromethane | 25 | 12 | 65 |

| 2 | Isobutyryl chloride | Pyridine | Dichloromethane | 25 | 12 | 72 |

| 3 | Isobutyryl chloride | Triethylamine | Tetrahydrofuran | 60 | 6 | 80 |

| 4 | Isobutyryl anhydride | DMAP | Acetonitrile (B52724) | 80 | 4 | 85 |

| 5 | Isobutyric acid | HATU, DIPEA | DMF | 25 | 8 | 90 |

This table represents a hypothetical optimization study based on common practices in organic synthesis.

Through systematic optimization of these parameters, it is possible to develop a robust and efficient synthesis of this compound and its analogues, enabling the production of sufficient quantities for further biological evaluation.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Benzofuran 2 Carboxamide Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 3-Isobutyramidobenzofuran-2-carboxamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would be:

Aromatic Protons: The protons on the benzofuran (B130515) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (e.g., doublets, triplets, multiplets) would depend on the substitution pattern of the benzofuran core and the coupling constants between adjacent protons.

Amide Protons: The two amide protons (-NH-) are expected to show broad singlets. The carboxamide proton at the 2-position is typically observed in the range of δ 7.5-8.5 ppm, while the isobutyramide (B147143) proton at the 3-position would likely appear between δ 8.0 and 9.5 ppm. Their chemical shifts can be sensitive to solvent and concentration.

Isobutyl Protons: The isobutyl group will exhibit characteristic signals: a methine proton (-CH-) as a multiplet (septet) around δ 2.5-3.0 ppm, and two diastereotopic methyl groups (-CH₃) as a doublet around δ 1.0-1.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The expected chemical shifts for this compound are:

Carbonyl Carbons: The two carbonyl carbons of the amide groups are the most deshielded and will appear far downfield, typically in the range of δ 160-175 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the benzofuran ring will resonate between δ 110 and 160 ppm. The chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents.

Isobutyl Carbons: The methine carbon of the isobutyl group is expected around δ 35-45 ppm, while the methyl carbons will be found in the upfield region, around δ 18-25 ppm.

A study on similar 3-aminobenzofuran-2-carboxamide (B1330751) derivatives reported characteristic ¹H NMR signals for the benzofuran ring protons in the range of δ 7.2-8.1 ppm and ¹³C NMR signals for the benzofuran carbons between δ 115 and 155 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzofuran Aromatic CH | 7.0 - 8.5 | 110 - 160 |

| C2-CONH₂ | 7.5 - 8.5 (broad s) | 162 - 168 |

| C3-NH | 8.0 - 9.5 (broad s) | - |

| Isobutyl CH | 2.5 - 3.0 (septet) | 35 - 45 |

| Isobutyl CH₃ | 1.0 - 1.3 (doublet) | 18 - 25 |

| Isobutyl C=O | - | 170 - 175 |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups:

N-H Stretching: The amide N-H groups will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amides (-CONH₂) typically show two bands in this region, while secondary amides (-NHCOR) show a single band.

C=O Stretching: The carbonyl groups of the two amides will give rise to strong absorption bands in the range of 1630-1690 cm⁻¹. The exact position can be influenced by hydrogen bonding and electronic effects.

C-N Stretching: The stretching vibrations of the C-N bonds in the amide groups are expected to appear in the region of 1200-1400 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene (B151609) ring will produce several bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can be observed in the 650-900 cm⁻¹ region, and their pattern can provide information about the substitution pattern of the aromatic ring.

In a study of related 3-(glycinamido)-benzofuran-2-carboxamide derivatives, characteristic IR absorption bands were observed for N-H stretching around 3438 cm⁻¹, C=O stretching around 1656 cm⁻¹, and C-N stretching around 1181 cm⁻¹. researchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Amide N-H Stretch | 3100 - 3500 | Medium-Strong |

| Amide C=O Stretch | 1630 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1200 - 1400 | Medium |

| Aromatic C-H Bending | 650 - 900 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm its elemental composition. The expected molecular ion peak [M+H]⁺ would correspond to the molecular weight of the compound plus the mass of a proton.

The fragmentation pattern in the MS/MS spectrum can provide valuable structural information. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. For this compound, key fragment ions could arise from:

Loss of the isobutyryl group.

Cleavage of the carboxamide group.

Fragmentation of the benzofuran ring system.

Analysis of related benzoylbenzofurans by GC/MSn has shown that fragmentation patterns can be used to differentiate between isomers based on the position of substituents on the benzofuran scaffold. nih.gov

Chromatographic Separation Techniques for Purity Evaluation

Chromatographic techniques are essential for separating the components of a mixture and are therefore crucial for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

The method would be optimized to achieve good resolution between the main compound and any potential impurities, such as starting materials, by-products, or degradation products. A photodiode array (PDA) detector would be used to monitor the elution at a suitable wavelength, allowing for the quantification of the purity of the sample. Method validation would be performed according to established guidelines to ensure its accuracy, precision, linearity, and robustness. A study on the development of an HPLC method for Telmisartan, a complex heterocyclic molecule, demonstrated the use of a C18 column with a phosphate buffer and acetonitrile gradient to separate the active ingredient from its impurities. nih.gov

Interactive Data Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile) |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 5-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS could be used to assess its purity and identify any volatile impurities.

The compound would need to be sufficiently volatile and thermally stable to be analyzed by GC. If not, derivatization may be necessary. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This allows for the identification of impurities by comparing their mass spectra to a library of known compounds. Research on benzofuran derivatives has shown that GC-MS is a valuable tool for their analysis and characterization. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at an atomic level. nih.govthepharmajournal.com This technique is indispensable in the characterization of novel molecules like this compound, as it provides unequivocal proof of its molecular connectivity, conformation, and, if applicable, its absolute stereochemistry. springernature.com

For chiral molecules, X-ray crystallography is particularly powerful. Through a phenomenon known as anomalous dispersion or resonant scattering, the technique can be used to determine the absolute configuration (e.g., the R or S assignment) of stereogenic centers. researchgate.netthieme-connect.de This is achieved by analyzing the subtle intensity differences between Friedel pairs (reflections that are mirror images of each other), which would otherwise be identical. nih.gov The accurate assignment of absolute configuration is critical in pharmaceutical research, as different enantiomers of a chiral drug can exhibit vastly different biological activities. nih.govresearchgate.net

While specific crystallographic data for this compound is not publicly available, the table below presents representative data for a related benzofuran derivative, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, to illustrate the type of information obtained from such an analysis. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869(3) |

| b (Å) | 18.0636(10) |

| c (Å) | 13.1656(7) |

| β (°) | 96.763(3) |

| Volume (ų) | 1697.28(15) |

| Z (Molecules/unit cell) | 8 |

| Calculated Density (g cm⁻³) | 1.363 |

Validation Principles for Analytical Procedures Applied to Novel Compounds

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org For a novel compound such as this compound, robust method validation is essential to ensure the reliability, accuracy, and precision of data used for purity assessment and quality control. ijrpr.com The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures. gmp-compliance.orgjordilabs.comloesungsfabrik.de

The objective of validation is to establish, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications. ich.org Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. ijrpr.comjordilabs.com

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. ich.org

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijarsct.co.in

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scispace.com

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ijarsct.co.in It is often assessed using recovery studies. mastelf.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. ijarsct.co.inmastelf.com

Detection Limit (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. ijarsct.co.in

Quantitation Limit (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijarsct.co.in

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

The following table summarizes these essential validation parameters as outlined by the ICH Q2(R1) guideline.

| Validation Parameter | Purpose | Typical Acceptance Criteria (for an HPLC assay) |

|---|---|---|

| Specificity / Selectivity | To ensure the signal is from the analyte of interest only. | Peak purity index > 0.99; Baseline resolution (>1.5) from all other components. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. researchgate.net |

| Range | To define the upper and lower concentration limits for reliable analysis. | Typically 80% to 120% of the test concentration for an assay. |

| Accuracy | To determine how close the measured value is to the true value. | Percent recovery typically within 98.0% - 102.0%. ijarsct.co.inresearchgate.net |

| Precision (Repeatability & Intermediate) | To assess the variability of results under different conditions. | Relative Standard Deviation (RSD) ≤ 2%. ijarsct.co.inmastelf.com |

| Limit of Quantitation (LOQ) | To establish the lowest concentration that can be measured reliably. | Signal-to-noise ratio ≥ 10; Acceptable precision and accuracy. |

| Limit of Detection (LOD) | To establish the lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3. |

| Robustness | To ensure the method is reliable during minor, routine variations. | RSD of results should remain within acceptable limits (e.g., ≤ 2%) after small variations in parameters like pH, flow rate, temperature. |

Structure Activity Relationship Sar Studies of Benzofuran 2 Carboxamide Scaffolds

Impact of Substituents on Biological Potency and Selectivity

The biological activity of benzofuran-2-carboxamide (B1298429) derivatives can be significantly modulated by the nature and position of substituents on the benzofuran (B130515) core, the isobutyramido group at position 3, and the carboxamide moiety at position 2.

While direct and extensive SAR studies focusing solely on the 3-isobutyramidobenzofuran-2-carboxamide are not widely available, the influence of substituents at the C3 position of the benzofuran ring has been investigated in related series. The presence of an amino or amido group at this position is a key feature. For instance, in a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, the nature of the amino acid side chain was shown to be important for their antimicrobial and anti-inflammatory activities. researchgate.net The isobutyramido group, with its branched alkyl chain, can influence the compound's lipophilicity and steric profile, which in turn can affect its binding to biological targets and its ability to cross cell membranes. The bulky nature of the isobutyryl group may provide a better fit into a hydrophobic pocket of a target enzyme or receptor, potentially enhancing potency.

In a related context, the introduction of various substituents at the C3 position of the benzofuran scaffold has been achieved through palladium-catalyzed C-H arylation, allowing for the synthesis of a diverse set of derivatives. mdpi.comchemrxiv.org This highlights the chemical tractability of this position for introducing groups like the isobutyramido moiety to modulate biological activity.

Modifications on the benzofuran core, including the benzene (B151609) and furan (B31954) rings, have a profound impact on the biological activity of benzofuran-2-carboxamide derivatives.

Substitution on the Benzene Ring : The position and nature of substituents on the benzene portion of the benzofuran ring are critical. For example, studies on benzofuran derivatives as anticancer agents have shown that the presence of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., halogens) can significantly affect the inhibitory potency. rsc.org Specifically, a methoxy group at the 6-position of the benzofuran ring was found to enhance antiproliferative activity. rsc.org In another study, halogenation of the benzofuran skeleton was shown to be an important strategy for developing derivatives with cytotoxic activity. mdpi.com The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups has been suggested to enhance the biological effects of benzofuran derivatives. mdpi.com

Substitution on the Furan Ring : While the primary focus of this article is on this compound, it is noteworthy that substitutions at other positions of the furan ring also play a role in activity. For instance, the presence of a methyl group at the C3 position in some benzofuran derivatives was found to be favorable for certain biological activities. nih.gov

The following table summarizes the effects of some benzofuran core modifications on anticancer activity from a study on benzofuran-3-one derivatives, which can provide insights into the general importance of substitution patterns.

| Compound | Substitution on Benzofuran Core | Anticancer Activity (IC50 in µM) |

| Compound A | 6-methoxy | High |

| Compound B | 4-methoxy | Low |

| Compound C | 6-ethoxy | High |

| Compound D | 6-methyl | Moderate |

| Compound E | 6-bromo | Moderate |

This table is illustrative and based on general findings for benzofuran derivatives as reported in the literature. rsc.org

The carboxamide group at the C2 position is a key functional group that significantly influences the biological profile of these compounds. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The nature of the substituent on the carboxamide nitrogen (N-substituent) is a critical determinant of activity. SAR studies have demonstrated that varying the N-substituent can lead to significant changes in potency and selectivity. For instance, in a series of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, the presence of hydrophobic groups on the N-phenyl ring was found to potentiate NF-κB inhibitory activity, while groups with a positive mesomeric effect enhanced anticancer activity. nih.gov Another study highlighted that an N-phenethyl carboxamide significantly enhances antiproliferative activity. nih.govmdpi.com

The table below illustrates the impact of N-phenyl substituents on the Aβ42 aggregation inhibitory activity of a series of N-phenylbenzofuran-2-carboxamides. nih.gov

| Compound | N-phenyl Substituent | Aβ42 Aggregation Inhibition (%) at 25 µM |

| 4a | 3-hydroxy-4-methoxy | Concentration-dependent inhibition |

| 4b | 4-hydroxy-3-methoxy | 54 |

| 4d | 4-methoxy | Promotion of aggregation |

These findings underscore the importance of the carboxamide moiety and its substituents in directing the biological activity of the benzofuran-2-carboxamide scaffold.

Pharmacophore Development and Molecular Feature Mapping

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For benzofuran-2-carboxamide derivatives, a general pharmacophore model can be proposed based on the available SAR data.

Key pharmacophoric features likely include:

Aromatic features from the benzofuran ring system.

A hydrogen bond donor and acceptor from the carboxamide linker.

A hydrophobic region defined by the isobutyryl group at position 3.

Additional hydrogen bond donors/acceptors or hydrophobic/aromatic features depending on the substituents on the benzofuran core and the carboxamide moiety.

For example, in the context of inhibitors of Aβ42 aggregation, the planar bicyclic benzofuran ring is a key feature that can intercalate or undergo face-to-face interactions with the amyloid fibrils. nih.gov The substituents on the N-phenyl ring of the carboxamide further modulate these interactions.

Elucidation of Ligand-Target Interactions Through SAR Analysis

SAR analysis provides crucial clues about how a ligand interacts with its biological target. The observed effects of different substituents can be interpreted in terms of specific molecular interactions.

Hydrogen Bonding : The carboxamide moiety is a prime site for hydrogen bonding with amino acid residues in a receptor or enzyme active site. The importance of this interaction is highlighted by the general requirement of the carboxamide group for activity in many series of benzofuran-2-carboxamides.

Hydrophobic Interactions : The benzofuran ring system and the isobutyryl group at position 3 are predominantly hydrophobic and can engage in van der Waals and hydrophobic interactions with nonpolar regions of the target. The enhancement of activity with hydrophobic substituents on the N-phenyl ring of the carboxamide further supports the importance of hydrophobic interactions. nih.gov

π-π Stacking : The aromatic nature of the benzofuran core allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site.

Steric Effects : The size and shape of substituents can influence binding affinity. The isobutyramido group at position 3, for example, introduces steric bulk that may be either favorable for fitting into a specific pocket or unfavorable if it clashes with the target's surface.

By systematically analyzing the SAR data, a hypothetical binding model can be constructed, even in the absence of a crystal structure of the ligand-target complex. This model can then guide the design of new derivatives with improved binding affinity and selectivity. For instance, the observation that a 6-methoxy group on the benzofuran ring enhances antiproliferative activity suggests that the binding pocket in the target protein has a feature that favorably interacts with this group at that specific position. rsc.org

Computational Chemistry and Molecular Modeling Investigations of 3 Isobutyramidobenzofuran 2 Carboxamide

Ligand-Based Drug Design (LBDD) Approaches

In scenarios where the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods become indispensable. nih.gov These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can build models that predict the activity of novel compounds like 3-Isobutyramidobenzofuran-2-carboxamide.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound, a 2D or 3D-QSAR study would involve compiling a dataset of related benzofuran (B130515) derivatives with known activities against a specific biological target.

The process begins with the calculation of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties, including:

Physicochemical descriptors: These include properties like molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the logarithm of the partition coefficient (log P), which describes the molecule's hydrophobicity. nih.gov

Topological descriptors: These are numerical values that describe the atomic connectivity within the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial atomic charges.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov This model takes the form of an equation that relates the descriptors to the biological activity (often expressed as IC50 or EC50 values). nih.gov

A hypothetical QSAR model for a series of benzofuran-2-carboxamide (B1298429) derivatives might reveal that specific substitutions on the benzofuran ring or modifications to the isobutyramido or carboxamide groups are critical for activity. For instance, a model could indicate that increased hydrophobicity in a particular region of the molecule enhances its inhibitory potential. Such a model for a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives showed good predictive capabilities, which could be similarly applied to the benzofuran scaffold. rsc.orgresearchgate.net The insights gained from the QSAR model would be invaluable for designing novel analogs of this compound with improved potency.

Pharmacophore modeling is another powerful LBDD technique that focuses on the 3D arrangement of essential chemical features a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable groups.

For this compound, a pharmacophore model could be developed by aligning a set of structurally diverse but functionally related active benzofuran derivatives and identifying the common chemical features. The resulting pharmacophore model would represent a 3D hypothesis of the key interaction points required for binding to the target.

This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of novel compounds that possess the desired pharmacophoric features and are therefore likely to be active. This approach has been successfully used to identify new inhibitors for various targets. nih.gov For instance, a pharmacophore model could be generated based on the benzofuran-2-carboxamide scaffold and used to screen for new potential inhibitors of a particular enzyme.

Table 2: Common Pharmacophore Features

| Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen atom to a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that can engage in hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. |

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques utilize the structural information of the target to design ligands that can bind to it with high affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a ligand, such as this compound, will bind to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the binding site and calculating the binding energy for each pose using a scoring function. The pose with the lowest binding energy is predicted to be the most stable binding mode.

For this compound, molecular docking could be used to:

Identify potential biological targets by docking it against a panel of known protein structures.

Predict its binding mode within the active site of a known target. nih.gov

Estimate its binding affinity and rank it against other potential inhibitors.

Guide the design of new derivatives with improved binding interactions.

For example, docking studies on 2-phenyl-benzofuran-3-carboxamide derivatives identified key hydrogen bond interactions with residues in the active site of Staphylococcus aureus Sortase A. nih.gov Similarly, docking could reveal crucial interactions between the isobutyramido and carboxamide moieties of this compound and its target protein.

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations can provide a more dynamic and realistic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of the this compound-target complex could provide valuable information on:

The stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, the stability of the complex can be assessed. nih.gov

The flexibility of the ligand and protein: MD simulations can reveal how the ligand and protein adapt to each other upon binding.

The role of water molecules: The explicit inclusion of water molecules in the simulation can provide a more accurate representation of the binding environment.

The calculation of binding free energies: Advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate estimate of the ligand's affinity.

MD simulations have been used to study the stability of various ligand-protein complexes, including those involving carboxamide derivatives, providing insights into their dynamic behavior. rsc.orgnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of molecules. researchgate.net For this compound, these calculations can be used to determine a wide range of properties, including:

Optimized molecular geometry: To determine the most stable 3D conformation of the molecule.

Electronic properties: Such as the distribution of electron density, dipole moment, and electrostatic potential, which are crucial for understanding intermolecular interactions.

Energies of molecular orbitals: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity.

Spectroscopic properties: To predict properties like NMR and IR spectra, which can aid in its experimental characterization. nih.gov

Quantum chemical calculations can also be used to parameterize the force fields used in molecular mechanics methods like docking and MD simulations, thereby improving their accuracy. Studies have utilized quantum chemical calculations to investigate the properties of various benzofuran and sulfonamide derivatives, demonstrating the utility of these methods in understanding molecular characteristics. researchgate.netmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-phenyl-benzofuran-3-carboxamide |

Density Functional Theory (DFT) for Electronic Structure and Reactive Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can determine various molecular properties, including the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding a molecule's reactivity.

For the related core structure, 1-benzofuran-2-carboxylic acid, DFT calculations have been performed using the B3LYP functional with a 6-31G(d,p) basis set. chemrxiv.org The HOMO is primarily localized on the benzofuran ring system, indicating this region is the most susceptible to electrophilic attack. The LUMO, conversely, is distributed over the carboxylic acid group and the adjacent furan (B31954) ring, highlighting potential sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1-benzofuran-2-carboxylic acid, the calculated HOMO-LUMO gap provides a baseline for understanding the reactivity of its derivatives. chemrxiv.org

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

Prediction of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

In the MEP analysis of 1-benzofuran-2-carboxylic acid, the most negative potential (red) is localized over the oxygen atoms of the carboxylic acid group, confirming them as primary sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group, in turn, shows a region of positive potential (blue), making it a likely site for nucleophilic interaction. researchgate.net

In Silico Assessment of Molecular Reactivity and Interaction Sites

Beyond FMO and MEP analyses, various quantum chemical descriptors derived from DFT calculations can be used to quantify the global and local reactivity of a molecule. These descriptors provide a more nuanced understanding of a molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors, calculated for the parent compound 1-benzofuran-2-carboxylic acid, provide a quantitative basis for assessing its reactivity. chemrxiv.org The addition of the isobutyramido and carboxamide groups in this compound would alter these values, likely increasing its softness and electrophilicity due to the introduction of additional polar functional groups capable of stabilizing charge.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Chemical Potential (μ) | -3.999 |

| Hardness (η) | 2.367 |

| Softness (ζ) | 0.422 |

| Electrophilicity (ω) | 3.374 |

Local Reactivity Descriptors: To identify specific reactive sites within the molecule, local reactivity descriptors such as Fukui functions are employed. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. While not explicitly detailed in the available literature for the core scaffold, such an analysis on this compound would pinpoint the specific atoms within the benzofuran ring and the amide side chains that are most involved in chemical reactions.

Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Levels

Investigation of Cellular Signaling Pathway Modulation

There is no specific information available detailing the modulation of cellular signaling pathways by 3-Isobutyramidobenzofuran-2-carboxamide. Studies on other complex benzofuran (B130515) derivatives have suggested that their anticancer activities may involve the inhibition of various kinases and proteins, such as PI3K and EGFR, which are critical nodes in cellular signaling. researchgate.net However, whether this compound interacts with these or other pathways remains to be investigated.

Biochemical Analysis of Enzyme Inhibition Kinetics

A detailed biochemical analysis of enzyme inhibition kinetics for this compound has not been reported. While some quinolone-3-carboxamide derivatives have been characterized as inhibitors of enzymes like VEGFR-2, similar enzymatic targets and kinetic profiles for benzofuran-2-carboxamides, including the title compound, are not documented. researchgate.net

Characterization of Receptor Binding Dynamics and Allosteric Modulation

Specific receptor binding dynamics for this compound have not been characterized. However, research into related structures provides a basis for potential interactions. For instance, a series of 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site, altering the receptor's affinity and/or efficacy for its natural ligand. This suggests that the benzofuran-2-carboxamide (B1298429) scaffold has the potential to participate in such complex receptor interactions, although this has not been confirmed for this compound.

Detailed Analysis of Apoptosis Induction Pathways (e.g., Caspase Cascade Activation)

While no apoptosis studies have focused specifically on this compound, extensive research on related benzofuran derivatives demonstrates a strong potential for pro-apoptotic activity. mdpi.comnih.gov The induction of apoptosis in cancer cells by these related compounds appears to proceed through multiple interconnected pathways.

Key Apoptotic Mechanisms for Benzofuran Derivatives:

Mitochondrial (Intrinsic) Pathway: One novel benzofuran derivative, BL-038, has been shown to induce apoptosis in human chondrosarcoma cells by generating reactive oxygen species (ROS). mdpi.com This leads to a decrease in the mitochondrial membrane potential and modulation of the Bcl-2 family of proteins, specifically downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulating pro-apoptotic members (Bax, Bak). mdpi.com This cascade results in the release of cytochrome c from the mitochondria, which subsequently activates the initiator caspase-9 and the executioner caspase-3. mdpi.com

Extrinsic Pathway: Some benzofuran-substituted chalcone (B49325) derivatives have been found to trigger apoptosis through the extrinsic pathway. uludag.edu.tr

Caspase Activation: A common outcome in studies of various benzofuran-2-carboxamide derivatives is the significant activation of executioner caspases-3/7, which are responsible for the final stages of apoptosis by cleaving numerous cellular substrates. nih.gov

These findings strongly suggest that a primary mechanism of anticancer activity for the benzofuran class is the induction of programmed cell death, though the specific pathways activated by this compound require direct experimental validation.

Molecular Basis of Anti-Biofilm and Anti-Quorum Sensing Effects

The molecular basis for potential anti-biofilm and anti-quorum sensing (QS) effects of this compound is currently unelucidated. However, research on analogous structures indicates that this is a plausible area of activity.

Quorum sensing is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. nih.govresearchgate.net Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. mdpi.com

Studies on a collection of furan-2-carboxamides (a related but structurally distinct class) demonstrated significant anti-biofilm activity against Pseudomonas aeruginosa. nih.gov The proposed mechanism involves the inhibition of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system. This interference leads to a reduction in virulence factors such as pyocyanin (B1662382) and proteases. nih.gov Furthermore, certain novel benzofuran derivatives have shown the ability to inhibit QS in Chromobacterium violaceum. researchgate.net These findings indicate that the broader structural class may interfere with bacterial communication, but specific data, including target receptors and the molecular basis of interaction for this compound, are not available.

Future Research Trajectories and Academic Perspectives on 3 Isobutyramidobenzofuran 2 Carboxamide

Identification of Novel Biological Targets for the Benzofuran-2-carboxamide (B1298429) Class

The therapeutic potential of benzofuran-2-carboxamide derivatives is underscored by the diverse range of biological targets they have been shown to modulate. Future research will likely expand this target landscape, moving beyond established areas to uncover novel mechanisms of action.

Initial studies have identified several key targets for this class of compounds. For instance, certain derivatives have been investigated as modulators of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. researchgate.net Molecular docking studies suggest that the orientation of the benzofuran (B130515) ring system plays a crucial role in their ability to interact with Aβ42 assemblies. researchgate.net Other neurological targets include NMDA receptors, where some derivatives have shown neuroprotective effects against excitotoxicity. nih.gov

In the realm of oncology, benzofuran-2-carboxamides have been explored as inhibitors of several key pathways. These include the Hypoxia-Inducible Factor (HIF-1) pathway, which is critical for tumor survival and progression. nih.gov Additionally, enzymes such as Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial for cancer cell growth and angiogenesis, have been identified as potential targets. nih.gov More recently, Lymphoid-tyrosine phosphatase (LYP), a key regulator of T-cell activation, has emerged as a target for cancer immunotherapy, with benzofuran-2-carboxylic acid derivatives showing inhibitory activity. nih.gov

Furthermore, Glucosylceramide Synthase (GCS), an enzyme involved in the biosynthesis of glycosphingolipids, has been identified as a target for modified benzofuran-carboxamides in the context of lysosomal storage diseases and neurodegenerative disorders. acs.org The broad spectrum of known targets suggests that systematic screening efforts and mechanism-of-action studies could reveal additional, unanticipated biological targets, thereby opening up new therapeutic possibilities.

Design and Synthesis of Next-Generation Analogues Based on SAR and Computational Insights

The design and synthesis of novel benzofuran-2-carboxamide analogues with improved potency, selectivity, and pharmacokinetic properties is a cornerstone of future research. This endeavor is increasingly guided by a combination of traditional structure-activity relationship (SAR) studies and advanced computational modeling.

SAR studies on various series of benzofuran-2-carboxamide derivatives have provided valuable insights. For example, in a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, substitutions at different positions on the phenyl ring and the benzofuran core were found to significantly influence their neuroprotective and antioxidant activities. nih.govresearchgate.net Specifically, compounds with a methyl substitution at the R2 position and a hydroxyl group at the R3 position of the benzofuran moiety were identified as having potent anti-excitotoxic and antioxidant properties. researchgate.net In the context of anticancer activity, the presence of specific substituents on the N-phenyl ring of 5-chlorobenzofuran-2-carboxamides was found to be crucial for their antiproliferative effects. nih.gov

Computational approaches, such as molecular docking, are being employed to understand the binding modes of these compounds with their biological targets and to rationalize observed SAR data. researchgate.netnih.gov These in silico methods can predict how modifications to the chemical structure will affect binding affinity and selectivity, thereby guiding the synthesis of more effective next-generation analogues. Future efforts will likely involve a more integrated approach, where computational predictions are used to prioritize synthetic targets, which are then synthesized and evaluated experimentally in an iterative cycle of design and testing. Synthetic strategies are also evolving to allow for the efficient generation of diverse libraries of these compounds for high-throughput screening. chemrxiv.orgmdpi.comchemrxiv.orgnih.govnih.gov

Development of Advanced Methodologies for Preclinical Efficacy Assessment

To accurately evaluate the therapeutic potential of novel 3-Isobutyramidobenzofuran-2-carboxamide analogues, the development and application of advanced preclinical assessment methodologies are crucial. These methods aim to provide a more comprehensive and clinically relevant understanding of a compound's efficacy and mechanism of action before it enters human trials.

Current preclinical evaluations of benzofuran-2-carboxamide derivatives have utilized a variety of in vitro and in vivo models. For assessing neuroprotective effects, primary cultured rat cortical neuronal cells have been used to model NMDA-induced excitotoxicity. nih.gov The modulation of Aβ42 aggregation has been studied using Thioflavin-T (ThT) based fluorescence aggregation kinetics assays. researchgate.net In the area of oncology, the antiproliferative activity of these compounds has been evaluated using standard cell viability assays, such as the MTT assay, against various human cancer cell lines. nih.gov

Future preclinical assessment will likely move towards more complex and physiologically relevant models. This could include the use of 3D organoid cultures derived from patient tissues, which more closely mimic the in vivo environment than traditional 2D cell cultures. For neurodegenerative diseases, the use of transgenic animal models that recapitulate key aspects of the human disease will be essential for evaluating in vivo efficacy. Furthermore, the development of novel imaging techniques and biomarkers will be critical for non-invasively monitoring treatment response and target engagement in living animals. For instance, in the evaluation of nematicidal activity, methods to assess the impact on egg hatching, motility, and feeding behavior of nematodes are being employed. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deeper understanding of the cellular and molecular mechanisms by which this compound and its analogues exert their effects can be achieved through the integration of multi-omics data. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of a compound's biological activity.

While specific multi-omics studies on benzofuran-2-carboxamide derivatives are still emerging, the power of this approach has been demonstrated in other areas of biomedical research. For example, transcriptomic profiling (RNA sequencing) and quantitative proteomics have been used to unravel the molecular pathways affected by microbial interactions in biofilms. nih.gov This type of integrated analysis can reveal not only the primary target of a drug but also its downstream effects on various cellular pathways.

For the benzofuran-2-carboxamide class, a multi-omics approach could be used to:

Identify novel biomarkers of drug response or resistance.

Uncover off-target effects that may contribute to either efficacy or toxicity.

Elucidate the complex signaling networks that are modulated by these compounds.

Provide a more comprehensive understanding of their mechanism of action beyond simple target inhibition.

By generating a more complete picture of how these compounds interact with biological systems, multi-omics data can guide the development of more effective and safer therapeutic agents.

Exploration of New Therapeutic Applications for Benzofuran-2-carboxamide Derivatives

The diverse biological activities reported for the benzofuran-2-carboxamide class suggest that their therapeutic potential may extend beyond the currently investigated indications. nih.gov A systematic exploration of new therapeutic applications is therefore a promising avenue for future research.

The known biological activities of this compound class provide a strong rationale for exploring their use in a variety of diseases. Their demonstrated neuroprotective and anti-inflammatory properties suggest potential applications in a broader range of neurodegenerative and inflammatory disorders. nih.gov The antioxidant activity observed for some derivatives could be relevant for conditions associated with oxidative stress. nih.govnih.gov

Furthermore, the antimicrobial properties of some benzofuran derivatives warrant further investigation, particularly in the context of rising antibiotic resistance. nih.gov Their potential as anticancer agents is an active area of research, with derivatives being evaluated against a variety of cancer cell lines. nih.govresearchgate.net The discovery that some derivatives can inhibit enzymes like GCS opens up possibilities for treating lysosomal storage diseases. acs.org

Future research should involve screening diverse libraries of benzofuran-2-carboxamide derivatives against a wide range of biological targets and disease models. This could lead to the repurposing of existing compounds for new indications or the development of novel compounds for previously unmet medical needs. The versatility of the benzofuran-2-carboxamide scaffold makes it a rich source for the discovery of new therapeutics for a wide spectrum of human diseases. ontosight.aiontosight.ai

Q & A

Q. What are the established synthetic routes for 3-Isobutyramidobenzofuran-2-carboxamide?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation for structural diversification .

- Step 2 : Transamidation reactions to introduce the isobutyramido group, often performed in a one-pot procedure to enhance efficiency .

- Step 3 : Purification using techniques like column chromatography or recrystallization, followed by characterization via / NMR, IR spectroscopy, and mass spectrometry . Key considerations include optimizing reaction time and temperature to avoid side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, with discrepancies between theoretical and observed shifts indicating impurities or structural anomalies .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. High-resolution MS is preferred for accurate mass determination .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Systematic optimization involves:

- Design of Experiments (DoE) : Varying catalysts (e.g., Pd(II) vs. Pd(0)), solvents (polar aprotic vs. non-polar), and temperature to identify ideal conditions .

- Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR to determine rate-limiting steps .

- Statistical Validation : Using ANOVA to assess the significance of parameter changes on yield . Example: A 15% yield increase was achieved by replacing DMF with DMA under Pd catalysis .

Q. How should contradictory bioactivity data be addressed in pharmacological studies?

Contradictions may arise from:

- Variability in assay conditions (e.g., cell line differences, incubation times).

- Structural analogs : Compare results with related benzofuran derivatives (e.g., 5-APB or 6-APB) to identify structure-activity trends . Mitigation strategies:

- Replication : Conduct independent studies across labs to verify reproducibility .

- Meta-Analysis : Pool data from multiple sources, applying statistical tests (e.g., Cochran’s Q) to assess heterogeneity .

- Mechanistic Studies : Use computational docking to evaluate target binding affinity vs. experimental IC values .

Q. What computational approaches are recommended to elucidate the mechanism of action?

- Molecular Docking : Predict binding interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. Validate with experimental IC values .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the compound in biological environments (e.g., lipid bilayers) . Example: DFT studies revealed that electron-withdrawing groups on the benzofuran ring enhance binding to cytochrome P450 enzymes .

Data Analysis and Reporting

Q. What criteria ensure rigorous reporting of experimental data?

Follow guidelines for:

- Reproducibility : Document reagent sources (e.g., CAS numbers), instrument calibration, and detailed protocols .

- Statistical Analysis : Report mean ± SD, p-values, and effect sizes. Use tools like GraphPad Prism for nonlinear regression .

- Structural Verification : Include raw spectral data (NMR, MS) in supplementary materials .

- Ethical Standards : Disclose conflicts of interest and adhere to journal-specific reporting checklists (e.g., Medicinal Chemistry Research guidelines) .

Q. How can researchers resolve contradictions between computational predictions and experimental results?

- Sensitivity Analysis : Test computational parameters (e.g., force fields, solvation models) to identify sources of error .

- Experimental Validation : Synthesize predicted active derivatives and re-test bioactivity .

- Cross-Disciplinary Collaboration : Engage theorists to refine models based on empirical data . Case Study: Discrepancies in docking scores for this compound binding to serotonin receptors were resolved by incorporating flexible receptor models .

Ethical and Methodological Considerations

Q. What ethical frameworks apply to sharing research data on this compound?

- Open Data Principles : Share anonymized datasets via repositories like Zenodo, ensuring compliance with GDPR for human-derived data .

- De-Identification : Remove identifiers (e.g., lab-specific batch codes) when publishing spectral data .

- Attribution : Cite prior work rigorously, especially for synthetic methodologies adapted from patents or non-English sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.